molecular formula C7H15ClN2O B13584565 N,2-dimethylpyrrolidine-3-carboxamidehydrochloride,Mixtureofdiastereomers

N,2-dimethylpyrrolidine-3-carboxamidehydrochloride,Mixtureofdiastereomers

Cat. No.: B13584565
M. Wt: 178.66 g/mol
InChI Key: KDWDOHUTHLHQNV-UHFFFAOYSA-N
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Description

N,2-dimethylpyrrolidine-3-carboxamidehydrochloride, Mixture of diastereomers: is a chemical compound with the molecular formula C7H15ClN2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethylpyrrolidine-3-carboxamidehydrochloride typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the reaction of 2-dimethylaminopyrrolidine with a carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: N,2-dimethylpyrrolidine-3-carboxamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,2-dimethylpyrrolidine-3-carboxamidehydrochloride is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry: In the industrial sector, N,2-dimethylpyrrolidine-3-carboxamidehydrochloride can be used in the production of specialty chemicals and materials. It may also be used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N,2-dimethylpyrrolidine-3-carboxamidehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

  • N,N-dimethylpyrrolidine-2-carboxamide
  • N,N-dimethylpyrrolidine-3-carboxamide
  • N-methylpyrrolidine-2-carboxamide

Comparison: N,2-dimethylpyrrolidine-3-carboxamidehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct physicochemical properties, such as solubility and stability, compared to its analogs. The mixture of diastereomers also adds to its complexity and potential for diverse biological activities.

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

N,2-dimethylpyrrolidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-5-6(3-4-9-5)7(10)8-2;/h5-6,9H,3-4H2,1-2H3,(H,8,10);1H

InChI Key

KDWDOHUTHLHQNV-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)C(=O)NC.Cl

Origin of Product

United States

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